N-cyclopropyl-1-methylpiperidin-4-amine

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

N-Cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7) is a disubstituted piperidine derivative with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol. It functions as a versatile chemical intermediate and research tool, particularly in the synthesis of bioactive compounds targeting G protein-coupled receptors (GPCRs) such as the chemokine receptor CCR5.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 387358-48-7
Cat. No. B1608208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-methylpiperidin-4-amine
CAS387358-48-7
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2CC2
InChIInChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)10-8-2-3-8/h8-10H,2-7H2,1H3
InChIKeyBJWQVPXVPMEZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7): Technical Baseline for Procurement and Research Use


N-Cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7) is a disubstituted piperidine derivative with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . It functions as a versatile chemical intermediate and research tool, particularly in the synthesis of bioactive compounds targeting G protein-coupled receptors (GPCRs) such as the chemokine receptor CCR5 [1]. The compound is characterized by a basic nitrogen atom in the piperidine ring, which is protonated at physiological pH, and a conformationally constrained cyclopropyl group that influences its steric and electronic properties .

Why N-Cyclopropyl-1-methylpiperidin-4-amine Cannot Be Substituted with Unsubstituted or Differently Substituted Piperidine Analogs


Substituting N-cyclopropyl-1-methylpiperidin-4-amine with a generic piperidine analog, such as 1-methylpiperidin-4-amine or N-methylpiperidin-4-amine, is not scientifically sound due to the critical role of the cyclopropyl group. This moiety is not merely a passive structural element; it actively confers enhanced metabolic stability, increased conformational rigidity, and a distinct electronic profile that directly impacts target binding affinity and selectivity . Consequently, the biological activity and physicochemical behavior of this compound are intrinsically linked to its unique substitution pattern, making it non-interchangeable with simpler analogs in research or development workflows .

Quantitative Differentiation Evidence for N-Cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7) vs. Analogs


Conformational Rigidity and Metabolic Stability Conferred by the Cyclopropyl Group

The cyclopropyl group in N-cyclopropyl-1-methylpiperidin-4-amine introduces significant conformational constraint compared to unsubstituted piperidine analogs like 1-methylpiperidin-4-amine. This constraint is a well-established strategy in medicinal chemistry to pre-organize a molecule for optimal target binding . Furthermore, the C-H bonds in the cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes than those in typical alkyl chains, thereby enhancing metabolic stability .

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

GHS Hazard Classification for Safe Handling and Storage

N-cyclopropyl-1-methylpiperidin-4-amine is classified under the Globally Harmonized System (GHS) with specific hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This classification directly informs necessary handling protocols, which differ from less hazardous or more extensively characterized analogs.

Chemical Safety Occupational Health Laboratory Management

Predicted Physicochemical Profile vs. 1-Methylpiperidin-4-amine

Predicted physicochemical properties differentiate N-cyclopropyl-1-methylpiperidin-4-amine from its simpler analog, 1-methylpiperidin-4-amine. The target compound exhibits a higher predicted boiling point (212.2±8.0 °C) and a different LogP (1.12), indicating higher lipophilicity compared to the unsubstituted amine . This shift in lipophilicity can influence membrane permeability and ADME characteristics.

ADME Prediction Physicochemical Property Analysis Drug-likeness

Documented Application as a CCR5 Antagonist Scaffold

N-cyclopropyl-1-methylpiperidin-4-amine has been explicitly identified and screened for its activity as a CCR5 antagonist [1]. This target is a well-validated entry co-receptor for HIV-1 and is implicated in inflammatory diseases. While detailed IC50 values for this specific compound are not publicly available, its investigation in this context provides a clear, target-specific application that differentiates it from general-purpose piperidine intermediates.

HIV Research Immunology GPCR Antagonism

Optimal Application Scenarios for N-Cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7) Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery

This compound is ideally suited as a scaffold for CNS drug discovery programs. Its cyclopropyl group confers the class-level advantage of improved metabolic stability and conformational rigidity, which are crucial for achieving favorable brain penetration and prolonged target engagement . Medicinal chemists can leverage this core to design novel ligands for neurotransmitter receptors, benefiting from the pre-organized geometry that can enhance binding affinity and selectivity over non-cyclopropyl analogs .

Synthesis of CCR5 Antagonists for Virology and Immunology Research

Given its documented activity as a CCR5 antagonist [1], the primary research application for this compound is in the development of novel inhibitors targeting the CCR5 receptor. This is particularly relevant for HIV-1 entry inhibition studies and research into inflammatory conditions such as rheumatoid arthritis and asthma. Its role as a key intermediate allows for systematic exploration of structure-activity relationships (SAR) around the piperidine core to improve potency and selectivity [1].

Development of Monoamine Reuptake Inhibitors

As a member of the N-alkyl-N-arylmethylpiperidin-4-amine class, this compound serves as a foundational intermediate for synthesizing dual serotonin and norepinephrine reuptake inhibitors . Its specific substitution pattern can be used to fine-tune the balance between SERT and NET inhibition, providing a valuable tool for researchers investigating novel antidepressant and anxiolytic therapies.

Laboratories Requiring GHS-Compliant Safety Protocols

Procurement of this compound is most appropriate for well-equipped research facilities that maintain strict adherence to GHS safety standards. Its classification as harmful if swallowed (H302) and a skin/eye irritant (H315, H319) [1] necessitates dedicated chemical fume hoods, proper PPE, and established waste disposal channels. This makes it suitable for use in industrial R&D labs and academic core facilities with robust chemical hygiene plans, rather than low-resource or teaching laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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